tert-butyl (3-amino-9H-carbazol-9-yl)acetate
Overview
Description
tert-butyl (3-amino-9H-carbazol-9-yl)acetate: is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.37 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic electronics and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of carbazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for tert-butyl (3-amino-9H-carbazol-9-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl (3-amino-9H-carbazol-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (3-amino-9H-carbazol-9-yl)acetate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic applications. It has been investigated for its role in drug delivery systems and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic properties. It is also employed in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-9H-carbazol-9-yl)acetate involves its interaction with molecular targets and pathways within cells. The compound’s effects are primarily mediated through its ability to donate or accept electrons, making it useful in electronic applications. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3,6-Di-tert-butylcarbazole: This compound has similar electronic properties but differs in its substitution pattern.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: This compound is structurally similar but contains an additional aniline group.
Uniqueness: tert-butyl (3-amino-9H-carbazol-9-yl)acetate is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications .
Biological Activity
Tert-butyl (3-amino-9H-carbazol-9-yl)acetate is a derivative of carbazole, a compound known for its diverse biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula : C18H20N2O2
Molar Mass : 296.36 g/mol
The compound features a tert-butyl group, an amino group at the 3-position of the carbazole ring, and an acetate moiety, which together influence its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-9H-carbazole with tert-butyl chloroacetate in the presence of a base such as triethylamine. This method allows for the selective introduction of the tert-butyl and acetate groups while maintaining the integrity of the carbazole structure.
Antimicrobial Activity
Recent studies have indicated that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro assays have demonstrated that these compounds can inhibit the growth of pathogens such as E. coli and S. aureus, suggesting potential applications in treating infections .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary results indicate that while exhibiting some cytotoxicity, it maintains a relatively low toxicity profile towards normal cells, which is crucial for therapeutic applications .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of carbazole derivatives. The compound may modulate signaling pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies on related compounds have shown inhibition of pro-inflammatory cytokines, suggesting a similar mechanism may be at play with this compound .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Nuclear Receptors : Compounds in this class may act as ligands for nuclear receptors involved in drug metabolism and inflammation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which play a critical role in inflammatory processes.
- Cell Signaling Pathways : The modulation of pathways such as NF-kB and MAPK has been observed, indicating potential for broader implications in cancer therapy .
Study 1: Antimicrobial Efficacy
A study conducted on various carbazole derivatives found that this compound exhibited significant antimicrobial activity comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showcasing its potential as a new antimicrobial agent .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focusing on cancer cell lines, this compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal fibroblasts. This selectivity suggests its utility in developing targeted cancer therapies .
Properties
IUPAC Name |
tert-butyl 2-(3-aminocarbazol-9-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)11-20-15-7-5-4-6-13(15)14-10-12(19)8-9-16(14)20/h4-10H,11,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTXTTOUBQINDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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